

# (4-Cyano-2-methylphenyl)boronic acid molecular weight

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## Compound of Interest

Compound Name: (4-Cyano-2-methylphenyl)boronic acid

Cat. No.: B1591752

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An In-Depth Technical Guide to **(4-Cyano-2-methylphenyl)boronic acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Abstract

**(4-Cyano-2-methylphenyl)boronic acid**, also known as 2-Methyl-4-cyanophenylboronic acid, is a highly functionalized organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. With a molecular weight of 160.97 g/mol and the chemical formula  $C_8H_8BNO_2$ , this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions.<sup>[1][2]</sup> Its unique structure, featuring an ortho-methyl group and a para-cyano group, offers steric and electronic properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis and purification protocols, and its primary application in Suzuki-Miyaura cross-coupling. We will explore the mechanistic underpinnings of its reactivity and present field-proven methodologies to ensure successful and reproducible outcomes in the laboratory.

## The Ascendancy of Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery has been reshaped by the advent of efficient and versatile synthetic methodologies.[3] Among these, organoboron compounds, and specifically boronic acids, have risen to prominence as indispensable tools for medicinal chemists.[4] Their utility stems from a combination of factors: they are generally stable to air and moisture, making them easy to handle, and their reactivity under mild, palladium-catalyzed conditions is highly reliable.[3][5]

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the cornerstone of their application, enabling the facile construction of carbon-carbon bonds, particularly for creating biaryl structures common in drug candidates.[4][6] This reaction's tolerance for a wide array of functional groups makes it exceptionally suitable for the late-stage functionalization of complex molecules, accelerating the exploration of structure-activity relationships (SAR).[7]

Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[8][9] In compounds like Bortezomib (Velcade®), the boron atom acts as a potent and selective inhibitor of the proteasome, a key target in cancer therapy.[10] This dual role—as both a versatile building block and a bioactive functional group—cements the importance of boronic acids in the pharmaceutical research and development pipeline.

## Physicochemical Profile of (4-Cyano-2-methylphenyl)boronic acid

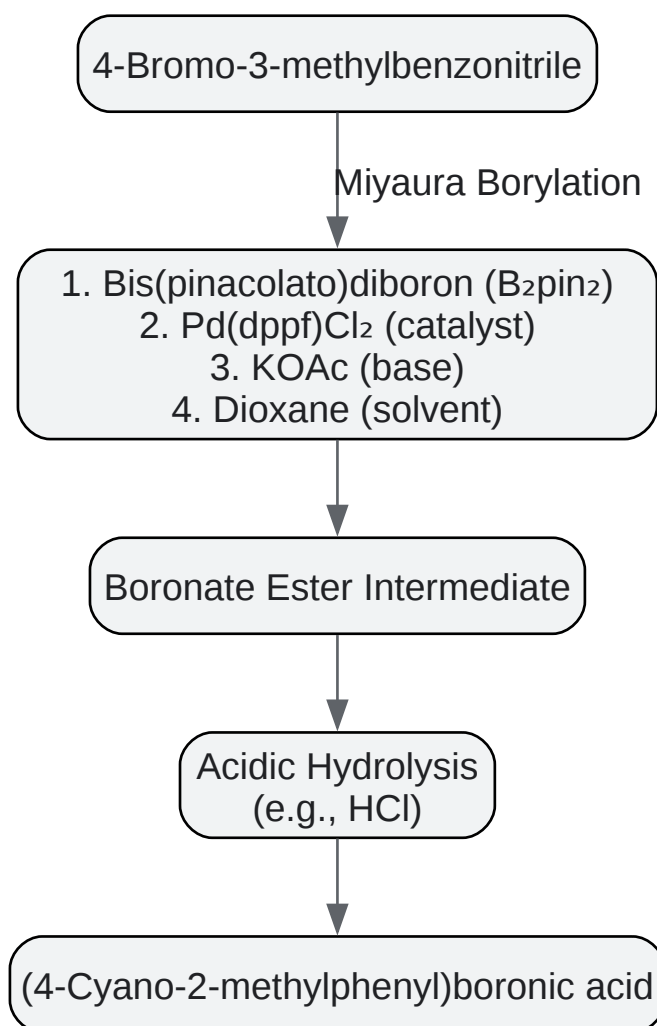
**(4-Cyano-2-methylphenyl)boronic acid** (CAS No: 313546-18-8) is a specialized reagent whose structural features are tailored for specific synthetic outcomes.[1][11] The ortho-methyl group introduces steric hindrance that can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions. The para-cyano group is a strong electron-withdrawing group that modifies the electronic properties of the aromatic ring and serves as a versatile chemical handle for further transformations into amines, amides, or tetrazoles.[12]

Property	Value	Source(s)
Molecular Weight	160.97 g/mol	[1][2][13]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BNO <sub>2</sub>	[1][11][13]
CAS Number	313546-18-8	[1][2][11]
Appearance	White to off-white solid	[1][13]
Melting Point	287-305 °C	[1]
Purity	≥95%	[1]
Synonyms	2-Methyl-4-cyanophenylboronic acid	[1][11]

## Synthesis and Purification

The synthesis of functionalized arylboronic acids is most commonly achieved through palladium-catalyzed borylation reactions. The Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), is a highly effective method due to its functional group tolerance.[5]

A plausible synthetic route to **(4-Cyano-2-methylphenyl)boronic acid** starts from the commercially available 4-bromo-3-methylbenzonitrile.



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Caption: General workflow for the synthesis of **(4-Cyano-2-methylphenyl)boronic acid**.

## Protocol 1: Purification by Recrystallization

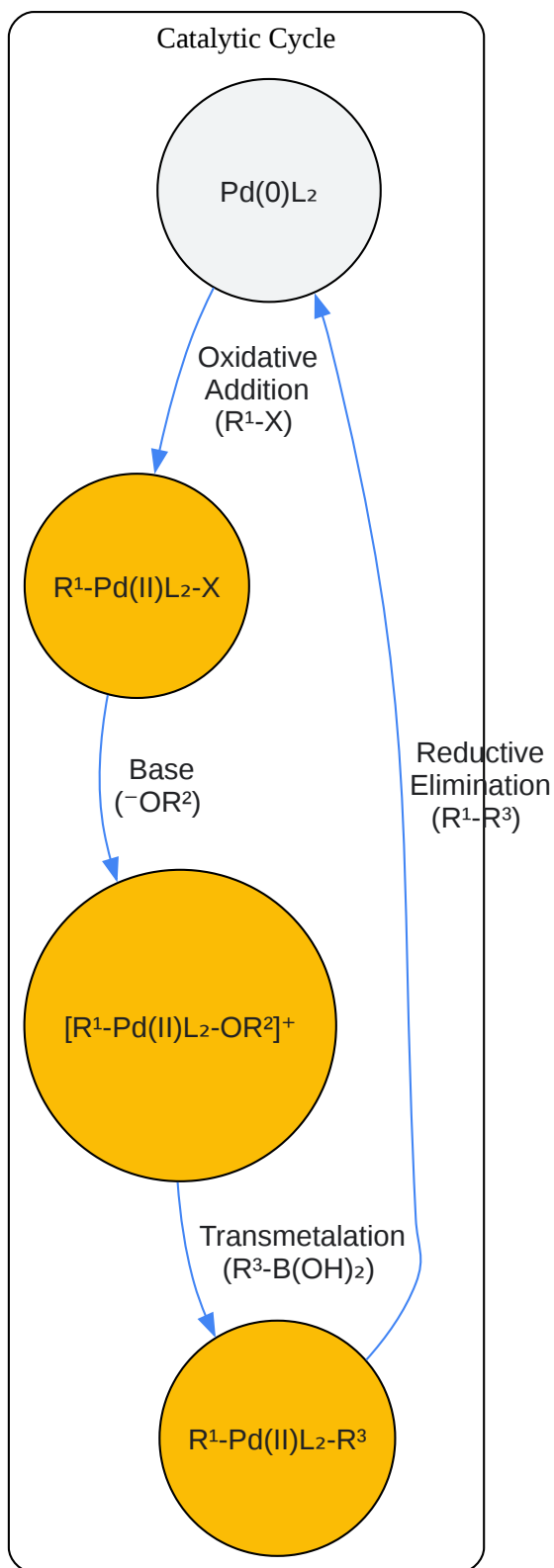
The purity of a boronic acid is paramount for achieving high yields in cross-coupling reactions. A common impurity is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Boroxines are less reactive in transmetalation and can significantly lower reaction yields.<sup>[14]</sup> A rigorous recrystallization is essential for quality control.

- Dissolution: Suspend the crude **(4-Cyano-2-methylphenyl)boronic acid** (e.g., 10 g) in water (approx. 400 mL) in a large conical flask.

- **Heating:** Heat the suspension to boiling with vigorous stirring. The boronic acid should fully dissolve. Maintain the boiling point for 5 minutes.[14]
- **Cooling:** Remove the flask from the heat source and allow it to cool slowly to room temperature, then further cool in an ice bath. The purified boronic acid will precipitate as white microcrystals.
- **Isolation:** Isolate the product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any non-polar impurities.
- **Drying:** Dry the product under high vacuum at room temperature until  $^1\text{H}$  NMR analysis confirms the removal of excess water and minimal boroxine content.[14] The final product should be a fine, white, free-flowing powder.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for **(4-Cyano-2-methylphenyl)boronic acid**, enabling the formation of a  $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$  bond with an aryl or vinyl halide/triflate. The reaction proceeds via a catalytic cycle involving a palladium(0) species.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **(4-Cyano-2-methylphenyl)boronic acid** with a generic aryl bromide.

- **Reaction Setup:** To an oven-dried reaction vial, add the aryl bromide (1.0 equiv.), **(4-Cyano-2-methylphenyl)boronic acid** (1.2-1.5 equiv.), and potassium carbonate ( $K_2CO_3$ , 2.0-3.0 equiv.) as the base.
  - **Causality:** The boronic acid is used in slight excess to drive the reaction to completion.  $K_2CO_3$  is a common, effective base for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[\[15\]](#)
- **Catalyst/Ligand Addition:** Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 1-5 mol%) or a combination of a palladium source (e.g.,  $Pd_2(dba)_3$ ) and a ligand (e.g., SPhos, XPhos).
  - **Causality:** The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the  $Pd(0)$  species and promote the oxidative addition and reductive elimination steps, which can be challenging with sterically hindered or electron-deficient partners.
- **Solvent Addition:** Evacuate and backfill the vial with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
  - **Causality:** Water is often essential for dissolving the base and promoting the formation of the active boronate. Degassing the solvent prevents the oxidation of the  $Pd(0)$  catalyst.
- **Reaction:** Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

## Case Studies and Applications in Drug Development

The utility of **(4-Cyano-2-methylphenyl)boronic acid** is demonstrated in its application as a key reactant for synthesizing targeted therapeutic agents. It has been specifically implicated in the synthesis of aminoalkoxybiphenylnitriles, which are investigated as potent histamine H3 receptor ligands.[1][11] The histamine H3 receptor is a target for treating various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. The unique substitution pattern of this boronic acid allows for the construction of a biphenyl core with precise steric and electronic features necessary for high-affinity receptor binding.

## Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of **(4-Cyano-2-methylphenyl)boronic acid**.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid moisture, as it can promote the formation of the less reactive boroxine anhydride.
- **Safety:** Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. It is classified as a combustible solid.[1]

## Conclusion

**(4-Cyano-2-methylphenyl)boronic acid** is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure provides a reliable platform for constructing complex molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its properties, synthesis, and the causality behind its application protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

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